molecular formula C23H24N4O3S B11377541 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide

Cat. No.: B11377541
M. Wt: 436.5 g/mol
InChI Key: IZLOJMSZFZJYOM-UHFFFAOYSA-N
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Description

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrrolidinone, thiadiazole, and benzamide moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes the formation of the pyrrolidinone ring, followed by the introduction of the thiadiazole moiety, and finally, the attachment of the ethoxybenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

  • **N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
  • **N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-propoxybenzamide

Comparison: Compared to its analogs, N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

InChI

InChI=1S/C23H24N4O3S/c1-4-30-19-7-5-16(6-8-19)21(29)24-23-26-25-22(31-23)17-12-20(28)27(13-17)18-10-14(2)9-15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,24,26,29)

InChI Key

IZLOJMSZFZJYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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